molecular formula C28H28ClFN4O4S B12424127 GLP-1R agonist 5

GLP-1R agonist 5

Cat. No.: B12424127
M. Wt: 571.1 g/mol
InChI Key: XDUHBKWWVVXGIF-FQEVSTJZSA-N
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Description

GLP-1R agonist 5 is a compound that targets the glucagon-like peptide-1 receptor (GLP-1R). This receptor is a class B G-protein coupled receptor primarily expressed in pancreatic β-cells. Activation of GLP-1R by its agonists, such as this compound, stimulates insulin secretion and promotes β-cell survival and proliferation. This compound has shown promise in the treatment of metabolic diseases, including type 2 diabetes and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLP-1R agonist 5 involves a combinatorial peptide screening approach coupled with chemical exploration. One of the synthetic routes includes the modification of the N-terminal domain of GLP-1 variants. For instance, a highly active GLP-1 analogue was synthesized by replacing the native glutamate residue with cysteic acid . The reaction conditions typically involve peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and subsequent chemical modifications.

Industrial Production Methods

Industrial production of this compound can be achieved through recombinant expression followed by chemical modifications. A semisynthesis protocol involves the recombinant expression of the linear peptide, followed by the attachment of a polyethylene glycol (PEG)-fatty acid staple in a subsequent chemical reaction step .

Chemical Reactions Analysis

Types of Reactions

GLP-1R agonist 5 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s stability and activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide structure.

    Substitution: Amino acid substitution is a common modification to enhance the peptide’s activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The reaction conditions often involve controlled pH, temperature, and solvent systems to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include modified GLP-1R agonist peptides with enhanced stability, activity, and specificity for the GLP-1 receptor .

Scientific Research Applications

GLP-1R agonist 5 has a wide range of scientific research applications, including:

Mechanism of Action

GLP-1R agonist 5 exerts its effects by binding to the GLP-1 receptor, which is widely expressed in pancreatic β-cells and other tissues. Upon binding, it activates the receptor, leading to the stimulation of insulin secretion, inhibition of glucagon release, and promotion of β-cell proliferation and survival. The molecular targets and pathways involved include the activation of G-protein coupled signaling pathways, which enhance glucose-dependent insulin secretion and improve glucose homeostasis .

Comparison with Similar Compounds

GLP-1R agonist 5 can be compared with other similar compounds, such as:

This compound is unique in its specific modifications and enhanced stability, making it a promising candidate for further therapeutic development.

Properties

Molecular Formula

C28H28ClFN4O4S

Molecular Weight

571.1 g/mol

IUPAC Name

2-[[4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid

InChI

InChI=1S/C28H28ClFN4O4S/c29-19-5-4-18(21(30)12-19)16-38-26-3-1-2-22(31-26)17-6-9-33(10-7-17)15-25-32-27-23(13-24(39-27)28(35)36)34(25)14-20-8-11-37-20/h1-5,12-13,17,20H,6-11,14-16H2,(H,35,36)/t20-/m0/s1

InChI Key

XDUHBKWWVVXGIF-FQEVSTJZSA-N

Isomeric SMILES

C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O

Canonical SMILES

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(S5)C(=O)O

Origin of Product

United States

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